Ethyl docos-2-enoate

Lipid Metabolism CETP Inhibition Cardiovascular Research

Ethyl docos-2-enoate (CAS 143120-84-7), also known as ethyl 2-docosenoate, is a long-chain fatty acid ethyl ester derived from the formal condensation of docosenoic acid with ethanol. It is categorized under lipids and lipid-like molecules and is characterized by its 24-carbon backbone with a double bond at the 2-position, imparting distinct physicochemical and biological properties relative to its positional isomers.

Molecular Formula C24H46O2
Molecular Weight 366.6 g/mol
CAS No. 143120-84-7
Cat. No. B12561588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl docos-2-enoate
CAS143120-84-7
Molecular FormulaC24H46O2
Molecular Weight366.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC=CC(=O)OCC
InChIInChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h22-23H,3-21H2,1-2H3
InChIKeyUJXYWILBUUVRDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Docos-2-enoate (CAS 143120-84-7): A Long-Chain Fatty Acid Ethyl Ester for Specialized Lipid Research and Synthesis


Ethyl docos-2-enoate (CAS 143120-84-7), also known as ethyl 2-docosenoate, is a long-chain fatty acid ethyl ester derived from the formal condensation of docosenoic acid with ethanol [1]. It is categorized under lipids and lipid-like molecules and is characterized by its 24-carbon backbone with a double bond at the 2-position, imparting distinct physicochemical and biological properties relative to its positional isomers [2]. The compound is primarily utilized in academic and industrial research as a specialized reagent in organic synthesis, a standard in analytical chemistry, and an investigational agent in studies of lipid metabolism and membrane biology .

Why Generic Fatty Acid Ethyl Ester Substitution Fails: Ethyl Docos-2-enoate's Unique Positional Specificity


Fatty acid ethyl esters (FAEEs) are not a uniform commodity; subtle structural variations—particularly double bond position and chain length—profoundly alter their biological activity, enzymatic interactions, and physical properties. Ethyl docos-2-enoate's double bond at the C2 position differentiates it from the more common ethyl erucate (C13 unsaturation) and other long-chain analogs, leading to distinct molecular recognition by enzymes such as cholesteryl ester transfer protein (CETP) and dihydroorotase [1]. Consequently, substituting this compound with a generic or structurally related FAEE—even one of identical molecular weight—risks invalidating experimental outcomes, misinterpreting structure-activity relationships, and incurring costly research delays due to mismatched reactivity or bioactivity profiles. The quantitative evidence detailed in Section 3 demonstrates precisely where these positional differences manifest as measurable performance gaps [2].

Quantitative Differentiation of Ethyl Docos-2-enoate: Comparative Evidence for Procurement Decisions


CETP Inhibition: Ethyl Docos-2-enoate's Potency Relative to Structural Analogs

Ethyl docos-2-enoate exhibits quantifiable inhibition of cholesteryl ester transfer protein (CETP), a key regulator of plasma lipoprotein metabolism. In a human plasma scintillation proximity assay (2.5-hour incubation), the compound demonstrated an IC50 of 97 µM (9.70E+4 nM) against CETP-mediated [3H]cholesteryl ester transfer [1]. This inhibitory potency contrasts with that of its C13-unsaturated positional isomer, ethyl erucate (CAS 37910-77-3), which, in analogous assays, has been reported to stimulate phagocytic activity of the reticuloendothelial system rather than directly inhibiting CETP . This functional divergence underscores the critical impact of double bond position on protein-lipid interactions.

Lipid Metabolism CETP Inhibition Cardiovascular Research

Dihydroorotase Inhibition: A Unique Enzymatic Target Profile

Ethyl docos-2-enoate has been identified as an inhibitor of dihydroorotase, an enzyme critical for de novo pyrimidine biosynthesis. In an enzymatic assay using mouse Ehrlich ascites dihydroorotase at pH 7.37, the compound exhibited an IC50 of 180 µM (1.80E+5 nM) [1]. While this potency is moderate, the target specificity is notable; many common fatty acid ethyl esters (e.g., ethyl oleate, ethyl linoleate) are not documented as dihydroorotase inhibitors and instead interact primarily with esterases or lipases . This unique enzymatic profile positions ethyl docos-2-enoate as a specialized tool for probing the intersection of lipid metabolism and nucleotide synthesis.

Enzymology Pyrimidine Biosynthesis Antiproliferative Screening

Positional Isomerism in Synthetic Utility: Differentiating Reactivity in Docosanol Synthesis

The C2 unsaturation of ethyl docos-2-enoate confers distinct reactivity in synthetic transformations compared to other positional isomers. Patent literature explicitly describes the reduction of (E)-ethyl docos-2-enoate with sodium tetrahydroborate in methanol/tetrahydrofuran to yield docosan-1-ol, a long-chain alcohol with pharmaceutical applications [1]. This synthetic route leverages the proximity of the double bond to the ester carbonyl for selective reduction, a reactivity profile not accessible with isomers such as ethyl erucate (C13 unsaturation), which would require alternative, less selective reduction conditions [2].

Organic Synthesis Reduction Chemistry Pharmaceutical Intermediates

Antioxidant Potential and Lipoxygenase Modulation: A Multifunctional Profile

Ethyl docos-2-enoate has been characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also exhibits antioxidant activity in fats and oils [1]. While specific IC50 values for lipoxygenase inhibition are not publicly available for this compound, the reported dual functionality (enzyme inhibition plus direct antioxidant effect) is a relatively uncommon combination among long-chain fatty acid ethyl esters. Many in-class compounds, such as ethyl oleate, may demonstrate some antioxidant capacity but lack documented lipoxygenase inhibitory activity .

Antioxidant Research Lipid Peroxidation Inflammation

Optimal Research and Industrial Application Scenarios for Ethyl Docos-2-enoate


CETP Inhibitor Screening and Cardiovascular Drug Discovery

Researchers investigating novel CETP inhibitors for raising HDL-cholesterol can utilize ethyl docos-2-enoate (IC50 = 97 µM) as a structurally defined reference compound or chemical starting point. Its moderate potency and fatty acid-derived scaffold provide a distinct chemotype compared to traditional small-molecule CETP inhibitors, enabling the exploration of alternative binding modes and structure-activity relationships [1]. Given that ethyl erucate does not inhibit CETP, this compound offers a unique tool for probing the molecular determinants of CETP recognition by lipid-like molecules .

Enzymology Studies of Pyrimidine Metabolism

Ethyl docos-2-enoate's inhibition of dihydroorotase (IC50 = 180 µM) makes it a relevant probe for investigating the enzyme's role in de novo pyrimidine synthesis, particularly in cancer and proliferative disease models where nucleotide biosynthesis is dysregulated. This application is especially pertinent for researchers seeking to understand how fatty acid derivatives may modulate nucleotide metabolism—a niche not addressed by standard FAEEs [1].

Specialized Organic Synthesis: Production of Docosan-1-ol

Chemical manufacturers and process development teams aiming to produce docosan-1-ol, a long-chain fatty alcohol with applications in cosmetics and pharmaceuticals, can employ ethyl docos-2-enoate as the key starting material in a patented reduction process using sodium tetrahydroborate. This route offers a regiospecific approach that is not feasible with C13-unsaturated isomers like ethyl erucate, thereby protecting process intellectual property and ensuring product purity [1].

Lipid Oxidation and Inflammatory Pathway Research

For studies focused on the interplay between lipid metabolism and inflammatory signaling, ethyl docos-2-enoate's reported dual activity as a lipoxygenase inhibitor and antioxidant provides a valuable experimental tool. It allows researchers to interrogate the contribution of specific lipid mediators to inflammatory cascades without the confounding variables introduced by using multiple, chemically distinct additives [1].

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